2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride
Description
The compound 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride is a heterocyclic organic molecule featuring a fused thienopyridine core linked to a substituted oxazole ring via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its structure combines a bicyclic thieno[3,2-c]pyridine system—a sulfur-containing aromatic scaffold—with a 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-9-13-11(8-15-9)7-14-4-2-12-10(6-14)3-5-16-12;/h3,5,8H,2,4,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWRZDNJLSHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC3=C(C2)C=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride typically involves the formation of the thieno[3,2-c]pyridine ring followed by the construction of the oxazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization processes.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural Analysis:
- Thienopyridine Core: The target compound shares the thieno[3,2-c]pyridine moiety with prasugrel, a clinically approved antiplatelet drug. However, prasugrel’s substituents (e.g., cyclopropyl-fluorophenyl group) confer stereochemical complexity and enhance receptor binding, whereas the target compound’s oxazole-methyl group may prioritize metabolic stability .
- Oxazole vs.
Pharmacological and Chemical Implications
- Bioactivity Prediction: The thienopyridine-oxazole hybrid may exhibit activity akin to prasugrel but with altered selectivity due to the oxazole’s electron-rich nature. For instance, oxazole rings often participate in hydrogen bonding with biological targets, which could modulate enzyme inhibition .
- Stability and Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs, a critical factor for oral bioavailability. In contrast, perchlorate salts (e.g., ) are typically avoided in pharmaceuticals due to safety concerns .
Biological Activity
2-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines oxazole and thieno[3,2-c]pyridine moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 239.69 g/mol. The compound exhibits a melting point range of 227-229°C and is typically stored as a hydrochloride salt for stability and solubility in various solvents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.69 g/mol |
| Melting Point | 227-229 °C |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of thieno[3,2-c]pyridine derivatives with oxazole precursors. Techniques such as the van Leusen method are often employed to yield high-purity products. The detailed synthetic routes are crucial for understanding the compound's properties and potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that related thienopyridine derivatives possess antibacterial and antimycobacterial activities against various strains.
- Antibacterial Activity : Compounds tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) showed notable inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Antimycobacterial Activity : Specific derivatives have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating bacterial infections.
Anticancer Activity
The biological evaluation of related compounds has also revealed promising anticancer properties. For instance:
- Cell Line Studies : Compounds were tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Some derivatives exhibited IC50 values significantly lower than 10 μM, indicating potent antiproliferative effects.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 | 4e | 0.5 |
| MCF-7 | 4i | 0.8 |
| HT-29 | 5f | >100 |
These findings suggest that modifications to the oxazole or thienopyridine moieties can enhance anticancer activity.
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within microbial or cancerous cells. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Case Studies
Several studies have focused on the biological evaluation of oxazole derivatives:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxazole derivatives showing significant antimicrobial activity against resistant strains of bacteria .
- Anticancer Evaluation : Another investigation assessed the antiproliferative effects of thienopyridine derivatives on multiple cancer cell lines, revealing promising results for further development into anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
